3-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Overview
Description
3-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethyl group, a methoxyphenyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the difluoromethyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to study its effects on various biological systems.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
- 7-(methyl)-5-(3-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 3-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c1-9-6-14-18-12(8-13(15(16)17)20(14)19-9)10-4-3-5-11(7-10)21-2/h3-7,12-13,15,18H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSSGLDTIRUCRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CC(NC2=C1)C3=CC(=CC=C3)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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